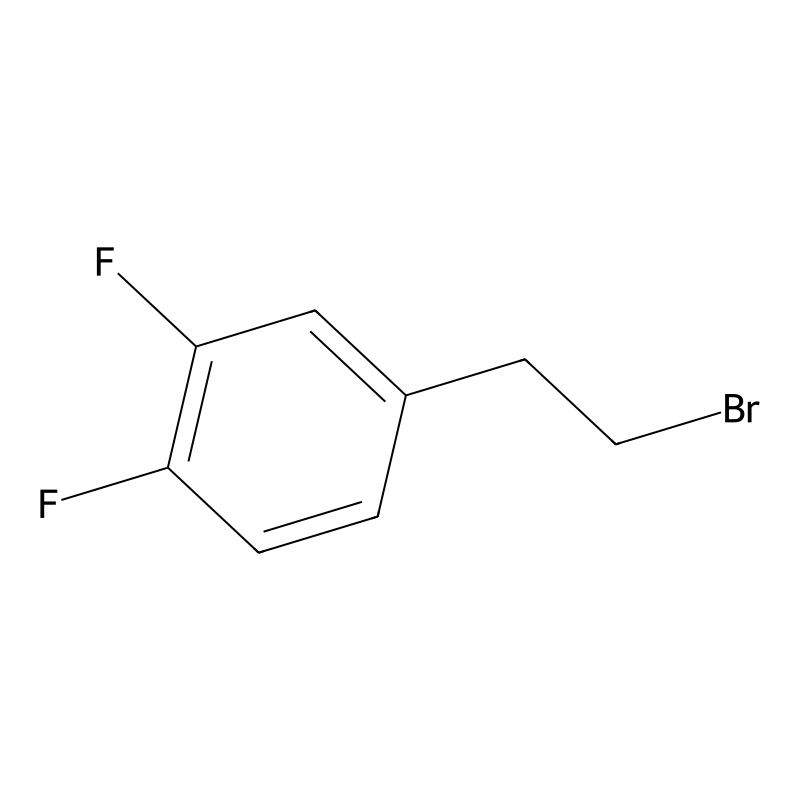

4-(2-Bromoethyl)-1,2-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Summary of the Application: “4-(2-Bromoethyl)-1,2-difluorobenzene” is used in the bromination of organic molecules.

Methods of Application: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields.

Results or Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide.

Precursor for Ionic Liquids

Summary of the Application: “4-(2-Bromoethyl)-1,2-difluorobenzene” is used as a versatile precursor for ionic liquids (ILs).

Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol.

Results or Outcomes: The title compound was synthesized in near quantitative yields.

4-(2-Bromoethyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two fluorine atoms at the 1 and 2 positions. Its molecular formula is , and it has a molecular weight of approximately 221.05 g/mol. The presence of the electronegative fluorine atoms enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .

There is no current scientific research available on the mechanism of action of 4-(2-Bromoethyl)-1,2-difluorobenzene.

Due to the absence of specific data, it's important to consider potential hazards associated with similar aromatic halides:

- Skin and Eye Irritation: Organic halides can be irritating to the skin and eyes upon contact [].

- Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract [].

- Environmental Impact: Halogenated compounds can be persistent in the environment. Proper disposal methods should be followed [].

- Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

- Reduction: It can be reduced to yield ethylbenzene derivatives.

- Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

4-(2-Bromoethyl)-1,2-difluorobenzene has shown potential biological activity, particularly in pharmaceutical applications. Its structure allows for interactions with various biological targets due to the presence of halogen atoms, which can influence binding affinity and selectivity. This compound is being investigated for its role in drug design and development, especially regarding its ability to modulate multidrug resistance in cancer therapy by inhibiting specific protein targets involved in drug efflux processes .

The synthesis of 4-(2-Bromoethyl)-1,2-difluorobenzene typically involves:

- Bromination of 1,2-Difluorobenzene: This is achieved through electrophilic aromatic substitution where 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide.

- Nucleophilic Substitution Reaction: The resulting 4-bromo-1,2-difluorobenzene is then subjected to a nucleophilic substitution reaction with ethyl bromide under basic conditions to form the final product .

In industrial settings, continuous flow reactors and optimized reaction conditions are used to enhance yield and purity, along with advanced purification techniques like distillation and recrystallization.

4-(2-Bromoethyl)-1,2-difluorobenzene has several applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for developing bioactive compounds and pharmaceuticals.

- Medicine: Explored for its potential role in drug design, particularly in enhancing the efficacy of chemotherapeutic agents.

- Industry: Utilized in producing specialty chemicals and materials .

Research on interaction mechanisms involving 4-(2-Bromoethyl)-1,2-difluorobenzene has focused on its ability to modulate drug resistance mechanisms in cancer cells. Studies indicate that this compound can inhibit specific proteins involved in multidrug resistance, thereby enhancing the cytotoxic effects of conventional chemotherapeutics. Understanding how structural modifications influence biological activity is crucial for developing effective therapeutic agents.

Several compounds share structural similarities with 4-(2-Bromoethyl)-1,2-difluorobenzene. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Chloroethyl)-1,2-difluorobenzene | C8H7ClF2 | Contains chlorine instead of bromine |

| 4-(2-Iodoethyl)-1,2-difluorobenzene | C8H7IF2 | Contains iodine instead of bromine |

| 4-(Bromomethyl)-1,2-difluorobenzene | C8H7BrF2 | Features a bromomethyl group instead of bromoethyl |

| 1-(1-Bromoethyl)-2,4-difluorobenzene | C8H7BrF2 | Different position of fluorine atoms affecting reactivity |

| 1-(Bromomethyl)-3-fluorobenzene | C7H6BrF | Contains only one fluorine atom |

The uniqueness of 4-(2-Bromoethyl)-1,2-difluorobenzene lies in its specific combination of two fluorine atoms and a bromoethyl substituent. This configuration enhances its reactivity profile and biological activity compared to similar compounds that may have different halogenation patterns or alkyl groups .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant